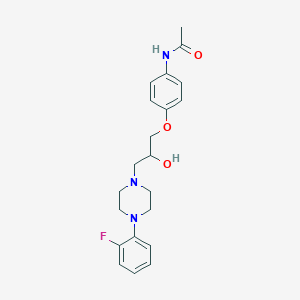

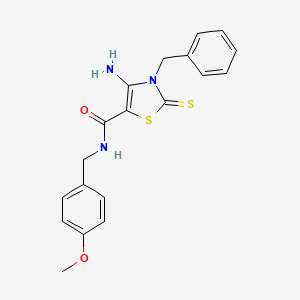

N-(4-(3-(4-(2-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Fe-Catalyzed Synthesis: The chemical compound, along with its isomers, has been synthesized through Fe-catalyzed methods. This process is significant in the industrial production of related compounds, indicating the compound's relevance in pharmaceutical manufacturing and chemical research. It highlights the ongoing exploration of efficient synthesis methods for pharmaceutical compounds (Shakhmaev, Sunagatullina, & Zorin, 2016).

Antimicrobial and Antibacterial Activity

Isoxazolinyl Oxazolidinones Synthesis

Derivatives of the compound have been synthesized and evaluated for their in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. This research underscores the compound's potential in developing new antibacterial agents, especially against resistant strains, indicating its utility in addressing the challenge of antibiotic resistance (Varshney, Mishra, Shukla, & Sahu, 2009).

Novel Oxazolidinones with Superior Antibacterial Activities

Further studies on novel piperazinylaryloxazolidinones have shown superior antibacterial activities compared to linezolid, including activity against linezolid-resistant Staphylococcus aureus strains. This highlights the compound's relevance in developing new antibiotics with efficacy against drug-resistant bacteria (Srivastava et al., 2008).

Anticonvulsant and Analgesic Activity

- Anticonvulsant and Analgesic Properties: Studies on derivatives of the compound have demonstrated significant anticonvulsant and analgesic activities in various animal models. This suggests the compound's potential in the development of new treatments for epilepsy and pain management, highlighting its therapeutic applications beyond its antimicrobial properties (Obniska et al., 2015).

Antitumor Activity

- Antiproliferative Activity against Cancer Cell Lines: Some derivatives have shown good antitumor activity, especially against human esophageal cancer cells, with IC50 values indicating their potential as more efficient and economical antitumor drugs. This points towards the compound's applicability in cancer research, aiming to discover new therapeutic agents (Xin, Meng, Liu, & Zhang, 2018).

Cytotoxic Activities

- Cytotoxic Effects on Marine Organisms: The compound's derivatives have been studied for their cytotoxic activities, evaluating their effects on the sperm and eggs of sea urchins. Such research is crucial for understanding the environmental and ecological impacts of these chemical compounds, indicating their broader implications beyond human health (Sobolevskaya et al., 2007).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with neuronal voltage-sensitive sodium channels .

Mode of Action

It’s worth noting that similar compounds have been observed to bind moderately to neuronal voltage-sensitive sodium channels .

Biochemical Pathways

Related compounds have been associated with the regulation of nucleotide synthesis and adenosine function .

Result of Action

Similar compounds have been found to have anticonvulsant activity, particularly in the maximal electroshock (mes) seizures .

Eigenschaften

IUPAC Name |

N-[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3/c1-16(26)23-17-6-8-19(9-7-17)28-15-18(27)14-24-10-12-25(13-11-24)21-5-3-2-4-20(21)22/h2-9,18,27H,10-15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIRXXVFZIMWDIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-acetyl-12-methyl-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide](/img/structure/B2630153.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2630154.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-6-chloro-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2630160.png)

![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B2630163.png)

![(1-[1-(4-Methoxyphenyl)-1H-pyrazol-4-YL]ethyl)amine hydrochloride](/img/structure/B2630164.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2630172.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2630174.png)

![3-(3-Fluorophenyl)-6-prop-2-enyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2630175.png)